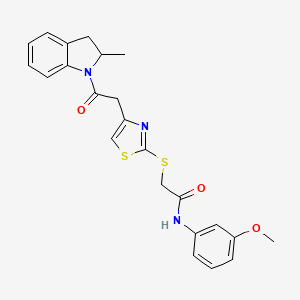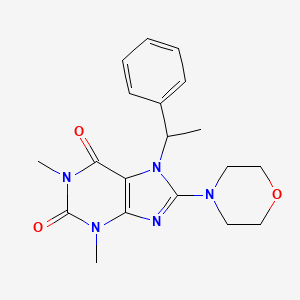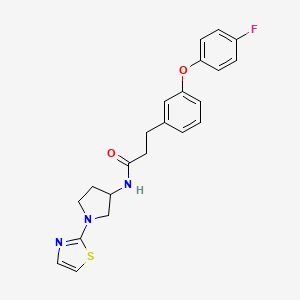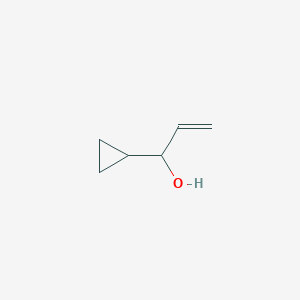![molecular formula C17H16ClNO3 B2825278 [(4-Ethylphenyl)carbamoyl]methyl 2-chlorobenzoate CAS No. 386729-84-6](/img/structure/B2825278.png)
[(4-Ethylphenyl)carbamoyl]methyl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(4-Ethylphenyl)carbamoyl]methyl 2-chlorobenzoate” is a chemical compound with a molecular weight of 213.62 . It is stored at room temperature and appears as a powder . The compound has a melting point between 154-156 degrees Celsius .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it’s worth noting that reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur at the benzylic position .Molecular Structure Analysis
The molecule contains a total of 45 bonds. There are 21 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 urea (-thio) derivative .Chemical Reactions Analysis
Reactions at the benzylic position are crucial for synthesis problems. Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur at the benzylic position .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a melting point between 154-156 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antinociceptive Activities
- Evaluation of Enaminone Compounds : Enaminone derivatives have shown antinociceptive activities in both formalin and hot plate tests in mice, suggesting potential applications in pain management research. The specific mechanisms involve enhancement of extracellular GABA levels, indicating a possible research avenue for compounds with similar functionalities (Masocha, Kombian, & Edafiogho, 2016).
Material Science Applications
- PEDOT Conductivity Improvement : Research on halobenzoic acid derivatives, including chlorobenzoic acid, for the post-treatment of PEDOT:PSS to significantly improve its conductivity, suggests applications in organic electronics and solar cells. This indicates that similar chemical modifications or compounds could be explored for enhancing material properties in these domains (Tan et al., 2016).
Dye Synthesis and Applications
- Thiophene-based Bis-heterocyclic Monoazo Dyes : The synthesis and characterization of novel thiophene-based dyes for potential use in textile industries. The study focuses on understanding solvatochromic behavior and tautomeric structures, implying that compounds with similar functionalities could be valuable in dye synthesis and applications (Karcı & Karcı, 2012).
Antimicrobial Agents
- Derivatives as Antimicrobial Agents : Certain derivatives have been prepared and evaluated for their antimicrobial activities against various bacterial strains. This suggests a potential area for the application of similar compounds in the development of new antimicrobial agents (B'Bhatt & Sharma, 2017).
Corrosion Inhibitors
- Phosphonate-based Corrosion Inhibitors : The synthesis and study of α-aminophosphonates as corrosion inhibitors for mild steel in hydrochloric acid highlight the potential application of related compounds in industrial pickling processes and corrosion protection (Gupta et al., 2017).
Sensor Development
- Potentiometric Cu2+-selective Electrode : The use of specific compounds for the development of ion-selective electrodes suggests potential applications in environmental monitoring and analytical chemistry, especially for the detection of metal ions in various samples (Islamnezhad & Mahmoodi, 2011).
Wirkmechanismus
While the specific mechanism of action for “[(4-Ethylphenyl)carbamoyl]methyl 2-chlorobenzoate” is not available, it’s worth noting that the Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
The Suzuki–Miyaura (SM) coupling reaction, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date, could be a keystone in the future of automated synthesis . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Eigenschaften
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-2-12-7-9-13(10-8-12)19-16(20)11-22-17(21)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFHPIYLJNZMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2825196.png)

![1-(2-Methylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2825198.png)
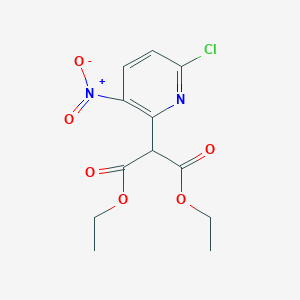
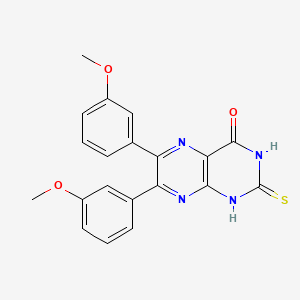
![N-(2,4-dimethylphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2825202.png)
![(1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2825203.png)

